molecular formula C14H24OSi B14601693 Methyl(3-methylphenoxy)di(propan-2-yl)silane CAS No. 59280-24-9

Methyl(3-methylphenoxy)di(propan-2-yl)silane

Katalognummer: B14601693
CAS-Nummer: 59280-24-9
Molekulargewicht: 236.42 g/mol
InChI-Schlüssel: OFRSBHZSIXWXQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(3-methylphenoxy)di(propan-2-yl)silane is a chemical compound with the molecular formula C({14})H({24})O(_{2})Si It is a silane derivative, which means it contains a silicon atom bonded to organic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 3-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:

[ \text{3-methylphenol} + \text{di(propan-2-yl)chlorosilane} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(3-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted silanes.

Wissenschaftliche Forschungsanwendungen

Methyl(3-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty coatings and adhesives due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl(3-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymerization reactions. Additionally, the phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenyltrimethylsilane: Similar in structure but with a phenyl group instead of a methylphenoxy group.

    Diphenyldimethylsilane: Contains two phenyl groups and two methyl groups bonded to silicon.

    Triethoxysilane: Contains three ethoxy groups bonded to silicon.

Uniqueness

Methyl(3-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical properties compared to other silane derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

59280-24-9

Molekularformel

C14H24OSi

Molekulargewicht

236.42 g/mol

IUPAC-Name

methyl-(3-methylphenoxy)-di(propan-2-yl)silane

InChI

InChI=1S/C14H24OSi/c1-11(2)16(6,12(3)4)15-14-9-7-8-13(5)10-14/h7-12H,1-6H3

InChI-Schlüssel

OFRSBHZSIXWXQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)O[Si](C)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.